2-(4-Methoxynaphthalen-1-yl)acetonitrile 2-(4-Methoxynaphthalen-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 177598-50-4
VCID: VC4727376
InChI: InChI=1S/C13H11NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8H2,1H3
SMILES: COC1=CC=C(C2=CC=CC=C21)CC#N
Molecular Formula: C13H11NO
Molecular Weight: 197.237

2-(4-Methoxynaphthalen-1-yl)acetonitrile

CAS No.: 177598-50-4

Cat. No.: VC4727376

Molecular Formula: C13H11NO

Molecular Weight: 197.237

* For research use only. Not for human or veterinary use.

2-(4-Methoxynaphthalen-1-yl)acetonitrile - 177598-50-4

Specification

CAS No. 177598-50-4
Molecular Formula C13H11NO
Molecular Weight 197.237
IUPAC Name 2-(4-methoxynaphthalen-1-yl)acetonitrile
Standard InChI InChI=1S/C13H11NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8H2,1H3
Standard InChI Key KVZCZUJRHFKBIV-UHFFFAOYSA-N
SMILES COC1=CC=C(C2=CC=CC=C21)CC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2-(4-Methoxynaphthalen-1-yl)acetonitrile features a naphthalene core substituted with a methoxy group at the 4-position and an acetonitrile moiety at the 1-position (Figure 1). Its IUPAC name is 2-(4-methoxynaphthalen-1-yl)acetonitrile, with a molecular weight of 197.23 g/mol and the SMILES notation COC1=CC=C(C2=CC=CC=C21)CC#N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.23 g/mol
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
Spectral Data (¹H NMR)δ 3.96 (s, OCH₃), 6.69–8.25 (aromatic), 5.41 (NH₂)

Note: Experimental data gaps highlight opportunities for further characterization.

Synthesis and Synthetic Routes

Conventional Synthesis Strategies

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. A representative pathway involves:

  • Methoxynaphthalene Functionalization: 4-Methoxynaphthalene undergoes electrophilic substitution to introduce a halogen or acetyl group at the 1-position .

  • Cyanation: The halogen/acetyl intermediate reacts with cyanide sources (e.g., KCN) or via Rosenmund-von Braun reaction to install the nitrile group .

Example Protocol:

  • Step 1: 4-Methoxynaphthalene (1 eq) reacts with acetyl chloride (1.2 eq) in the presence of AlCl₃ (catalyst) in anhydrous dichloromethane (DCM) at 0–5°C for 6 hours .

  • Step 2: The acetyl intermediate is treated with CuCN in DMF at 120°C for 12 hours to yield the nitrile product .

Yield: ~60–75% after purification by column chromatography (silica gel, ethyl acetate/hexane) .

Applications in Pharmaceutical Research

Anticancer Agent Development

2-(4-Methoxynaphthalen-1-yl)acetonitrile serves as a key intermediate in synthesizing tubulin polymerization inhibitors. Derivatives such as 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values as low as 3.77 μM .

Mechanism of Action:

  • Tubulin Binding: Molecular docking studies confirm binding to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M phase arrest .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cells .

Luminescent Materials

Pyrazoline derivatives incorporating the 4-methoxynaphthalene moiety demonstrate strong fluorescence in solution (λₑₘ = 450–500 nm) and solid states, with quantum yields up to 0.82 (vs. rhodamine B) . Applications in OLEDs and bioimaging are under exploration.

Physicochemical and Spectral Analysis

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 3.96 (s, 3H, OCH₃), 6.69–8.25 (m, 6H, naphthalene), 2.85 (s, 2H, CH₂CN) .

  • ¹³C NMR: δ 55.6 (OCH₃), 117.8 (CN), 122.1–158.4 (aromatic carbons) .

  • HRMS: [M+H]⁺ calculated for C₁₃H₁₁NO: 197.0841; found: 197.0843 .

Future Directions and Challenges

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure derivatives .

  • Biological Screening: Expand in vivo studies to validate anticancer efficacy and pharmacokinetics .

  • Materials Science: Explore electroluminescent properties in polymer matrices .

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